Triethylazanium;fluoride
Description
Triethylazanium;fluoride (CAS: 73602-61-6), also known as triethylamine trihydrofluoride (TREAT-HF), is a quaternary ammonium fluoride complex formed by the reaction of triethylamine (N,N-diethylethanamine) with hydrogen fluoride (HF) in a 1:3 molar ratio. Its chemical formula is C₆H₁₈N·3HF, and it exists as a stable liquid or crystalline solid under ambient conditions. This compound is widely used as a fluorinating agent in organic synthesis, particularly for deprotection of silyl ethers and nucleophilic fluorination reactions due to its moderate reactivity and handling safety compared to anhydrous HF .
Key properties:
Properties
IUPAC Name |
triethylazanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.FH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJBWZHVSJNKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29585-72-6 | |
| Details | Compound: Ethanamine, N,N-diethyl-, hydrofluoride (1:1) | |
| Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29585-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73602-61-6, 29585-72-6 | |
| Record name | Triethylamine trihydrofluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73602-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylammonium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Triethylazanium;fluoride is typically prepared by reacting triethylamine with hydrogen fluoride. The reaction is carried out under controlled conditions, often in a reaction kettle filled with a suitable solvent . The process involves the following steps:
- Triethylamine and hydrogen fluoride are introduced into the reaction vessel.
- The mixture is stirred thoroughly to ensure complete reaction.
- The resulting triethylamine trihydrofluoride is isolated and purified.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s quality and purity.
Chemical Reactions Analysis
Triethylazanium;fluoride undergoes various chemical reactions, primarily involving fluorination. Some of the common reactions include:
Nucleophilic Substitution: It acts as a fluorinating agent in nucleophilic substitution reactions, where it replaces a leaving group with a fluorine atom.
Oxidation and Reduction: While it is primarily used for fluorination, it can also participate in oxidation and reduction reactions under specific conditions.
Complex Formation: This compound can form stable complexes with metal ions, which can be used in various catalytic processes.
The major products formed from these reactions are typically fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Triethylazanium;fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triethylazanium;fluoride involves the transfer of fluoride ions to the target molecule. The fluoride ion acts as a nucleophile, attacking electrophilic centers in the substrate and replacing leaving groups. This process is facilitated by the presence of triethylamine, which stabilizes the fluoride ion and enhances its reactivity .
Comparison with Similar Compounds
Structural Analogues
Tetraethylazanium;fluoride;trihydrofluoride (C₈H₂₃F₄N)
- Structure : Contains an additional ethyl group compared to triethylazanium;fluoride, leading to increased steric bulk.
- Applications : Used in specialized fluorination reactions requiring higher thermal stability.
- Safety : More hygroscopic and corrosive than this compound; requires stringent handling protocols .
Triethylammonium Phosphate (C₆H₁₈N·H₃PO₄)
- Reactivity: Non-fluorinated counterpart; functions as a buffering agent or catalyst in esterification.
- Physical Properties : Lower density (1.09 g/mL) and higher thermal stability (melting point -114.7°C) compared to this compound .
Triethylamine Hydrobromide (C₆H₁₈N·HBr)
- Halogen Specificity : Bromide instead of fluoride; used in alkylation reactions.
- Assay Purity : ≥98.5% (argentometry), with a molecular weight of 182.1 g/mol .
Fluoride-Releasing Compounds
Tetrabutylammonium Fluoride (TBAF, C₁₆H₃₆FN)
- Fluoride Release : Releases free F⁻ ions readily, making it highly reactive but moisture-sensitive.
- Applications : Preferred for desilylation in anhydrous conditions.
- Safety : Higher toxicity (LD₅₀ ~150 mg/kg in rodents) compared to this compound .
Sodium Fluoride (NaF)
- Ionic Character : Fully ionic, water-soluble, and used in dental applications for fluoride release.
Comparative Data :
Property This compound NaF Fluoride Release Rate Moderate (controlled) High (burst) Solubility in THF Miscible Insoluble Handling Safety Low corrosivity High toxicity
Toxicity and Environmental Impact
- Environmental Persistence : Degrades into triethylamine and HF under aqueous conditions, posing lower bioaccumulation risks than perfluorinated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


